molecular formula C8H5ClN2O2 B1289008 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 800402-07-7

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1289008
CAS No.: 800402-07-7
M. Wt: 196.59 g/mol
InChI Key: MFMDNNLHOKXYLL-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Biochemical Analysis

Biochemical Properties

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as kinases, which are crucial for regulating cellular processes. The interaction with kinases often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by modulating cell signaling pathways such as the MAPK/ERK pathway. It also influences gene expression by altering the activity of transcription factors. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, which prevents substrate access and catalysis. This compound can also activate or inhibit signaling pathways by interacting with receptors or signaling proteins. Additionally, this compound can modulate gene expression by binding to DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, the degradation products may have different biological activities, which can influence the long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively inhibit target enzymes and modulate signaling pathways without causing significant toxicity. At higher doses, it may induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dose range is required to achieve the desired biological activity without adverse effects. These findings highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels. Additionally, it can affect the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. These interactions can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in specific cellular compartments. Binding proteins can also sequester this compound, affecting its localization and bioavailability. These factors play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can localize to specific organelles such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects. Targeting signals, such as nuclear localization sequences, direct the compound to the nucleus, while other modifications can facilitate its transport to mitochondria or other organelles. The subcellular localization of this compound is critical for its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step proceduresThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may be optimized for large-scale synthesis. This could involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents at the 6-position .

Scientific Research Applications

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine and carboxylic acid groups.

    6-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group.

    1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Lacks the chlorine atom.

Uniqueness

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound highly versatile in research and industrial applications .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMDNNLHOKXYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621023
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800402-07-7
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-3-iodopyridin-2-amine (24 g, 94 mmol) in DMF is added DABCO (32 g, 283 mmol) and pyruvic acid (20 mL, 283 mmol). The mixture is degassed by bubbling argon gas through the mixture for 20 min. Pd(OAc)2 (1 g, 4.7 mmol) is added and the mixture is again degassed. The reaction mixture is heated at 110° C. for 3 h, and the solvent is evaporated to afford the title compound as a viscous liquid (36 g, >99%) which is used in the next step without purification.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
99%

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